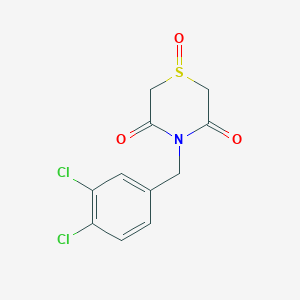

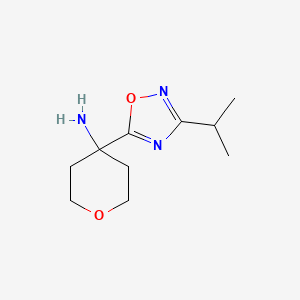

![molecular formula C8H12O B2647633 1-Spiro[2.3]hexan-2-ylethanone CAS No. 42809-23-4](/img/structure/B2647633.png)

1-Spiro[2.3]hexan-2-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Spiro[2.3]hexan-2-ylethanone is a chemical compound that falls under the category of spiro compounds . Spiro compounds are organic compounds, or more specifically, a class of chemical compounds that feature a spiroatom . A spiroatom is a single atom that forms the junction of two rings . Spiro compounds are typically more rigid than their non-spiro counterparts, which can result in interesting biological activity .

Synthesis Analysis

The synthesis of spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, often involves the use of photochemistry . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst can be used for the rapid construction of polysubstituted spiro cyclic frameworks .Molecular Structure Analysis

The molecular structure of 1-Spiro[2.3]hexan-2-ylethanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone .Chemical Reactions Analysis

Spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, can undergo a variety of chemical reactions . For example, they can participate in [2 + 2] cycloaddition reactions, which involve the formation of a new ring by the addition of two pi bonds . These reactions can be induced by light and can lead to the formation of new spirocyclic skeletons .Scientific Research Applications

Synthesis of Spirocyclopropane

Spirocyclopropane annelated to six- and five-member rings have been synthesized using 1-Spiro[2.3]hexan-2-ylethanone . This compound has been used in the development of novel synthetic methodologies to assist the synthesis of compound libraries, which is a major point of research activity in the field of modern medicinal and combinatorial chemistry .

Antifungal, Antibacterial, and Antiviral Applications

The cyclopropyl group, a structure found in many herbal compounds, demonstrates antifungal, antibacterial, and antiviral activities . 1-Spiro[2.3]hexan-2-ylethanone, with its cyclopropyl group, could potentially be used in the development of new antifungal, antibacterial, and antiviral agents .

Enzyme Inhibition

Compounds containing the cyclopropyl group, such as 1-Spiro[2.3]hexan-2-ylethanone, have shown some enzyme inhibition activities . This makes them potential candidates for the development of new enzyme inhibitors .

Prototropic Isomerization

1,1-Dicyano- and 1,1-dialkoxycarbonylspiro [2.3]hexane-1-carbonitriles treated with lithium diisopropylamide or potassium tert-butylate in THF undergo a prototropic isomerization into 3- (2,2-dicyanoethyl)- and 3- (2,2-dialkoxycarbonylethyl)bicyclo [1.1.0]butane-1-carbonitriles respectively . This indicates that 1-Spiro[2.3]hexan-2-ylethanone could potentially be used in similar isomerization reactions .

Synthesis of Bicyclo Compounds

1-Spiro[2.3]hexan-2-ylethanone could potentially be used in the synthesis of 1,3-disubstituted bicyclo [1.1.0]butanes . This opens up new possibilities for the synthesis of complex bicyclic compounds .

Pharmaceutical Applications

Given its potential antifungal, antibacterial, antiviral, and enzyme inhibition activities, 1-Spiro[2.3]hexan-2-ylethanone could be used in the development of new pharmaceuticals . Its potential use in the synthesis of complex bicyclic compounds could also open up new avenues in drug discovery .

Future Directions

Future research on spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, could focus on expanding the toolbox of available bicyclic structures . This could involve developing new synthetic routes, implementing new methodologies, and exploring new exit vectorizations . Such research could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

properties

IUPAC Name |

1-spiro[2.3]hexan-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNGBHWOSTCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Spiro[2.3]hexan-2-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

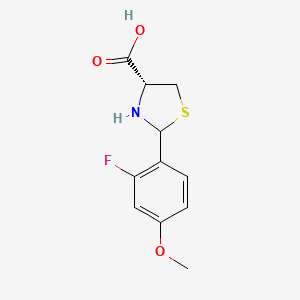

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

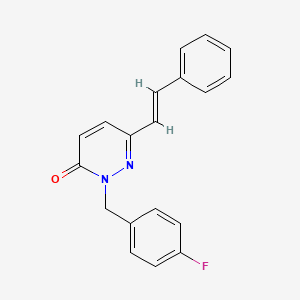

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)

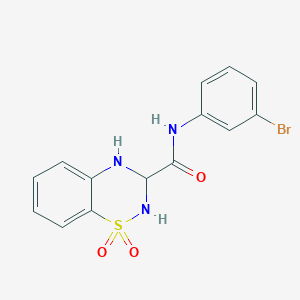

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)